

# Technical Support Center: GC813 Carbide

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## Compound of Interest

Compound Name: GC813

Cat. No.: B1192734

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This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the tool life of **GC813** carbide inserts during their experiments.

## Troubleshooting Guide

This guide addresses common issues encountered when using **GC813** carbide inserts, providing potential causes and recommended solutions.

Issue	Potential Causes	Recommended Solutions
Rapid Tool Wear	<ul style="list-style-type: none"><li>- Incorrect cutting speed or feed rate.</li><li>- Inadequate coolant application.</li><li>- Wrong tool coating for the application.</li><li>- Machining highly abrasive materials.</li></ul>	<ul style="list-style-type: none"><li>- Optimize cutting parameters. A 50% reduction in cutting speed can increase tool life by up to 10 times.[1]</li><li>- Ensure a consistent and high-pressure coolant supply to the cutting edge.[1]</li><li>- Select a tool coating designed for the specific workpiece material.[1]</li><li>- Consider a tougher carbide grade if abrasive wear is excessive.</li></ul>
Chipping of the Cutting Edge	<ul style="list-style-type: none"><li>- Excessive feed rate.</li><li>- Interrupted cuts or unstable setup.</li><li>- Incorrect tool geometry for the application.</li><li>- Workpiece material is too hard for the grade.</li></ul>	<ul style="list-style-type: none"><li>- Reduce the feed rate.</li><li>- Ensure the workpiece and tool holder are rigidly clamped to minimize vibrations.[1]</li><li>- Use an insert with a stronger cutting edge geometry (e.g., a larger honed edge).</li><li>- Select a tougher carbide grade.</li></ul>
Poor Surface Finish	<ul style="list-style-type: none"><li>- Worn or chipped cutting edge.</li><li>- Incorrect cutting parameters.</li><li>- Built-up edge (BUE) formation.</li><li>- Machine or tool holder vibration.</li></ul>	<ul style="list-style-type: none"><li>- Inspect and replace the insert if worn or damaged.</li><li>- Optimize cutting speed and feed rate for a finishing operation.</li><li>- Use appropriate coolant and consider a coated insert to reduce BUE.</li><li>- Check for and rectify any instability in the machining setup.</li></ul>
Galling	<ul style="list-style-type: none"><li>- Adhesion between the workpiece and tool material.</li><li>- Insufficient lubrication.</li><li>- High cutting temperatures.</li></ul>	<ul style="list-style-type: none"><li>- GC813CT contains Tantalum Carbide to specifically resist galling, particularly in applications like stamping cold-rolled or stainless steels.[1][2]</li></ul>

		Ensure adequate lubrication at the cutting interface.- Optimize cutting parameters to reduce heat generation.
Thermal Cracking	- Rapid and extreme temperature fluctuations.- Intermittent coolant application.	- Maintain a consistent and uninterrupted flow of coolant. [3]- If dry machining, ensure it is a continuous operation to avoid thermal shock.

## Frequently Asked Questions (FAQs)

Q1: What is the primary composition of **GC813** carbide and what are its main advantages?

A1: The **GC813** carbide grade, specifically identified as GC-813CT, is a mixed-grain tungsten carbide with a cobalt binder and the addition of tantalum carbide.[1][2] The key advantages of this composition are excellent wear resistance coupled with good impact resistance. The tantalum carbide addition provides significant resistance to galling, which is common when working with materials like cold-rolled and stainless steels.[1][2]

Q2: What are the recommended starting cutting parameters for **GC813** carbide inserts?

A2: Optimal cutting parameters are highly dependent on the specific application, workpiece material, and machine conditions. However, a general guideline is to start with moderate cutting speeds and feed rates and then optimize based on tool performance and workpiece quality. For roughing operations, lower speeds and higher feeds are typically used, while finishing operations benefit from higher speeds and lower feeds.

Q3: How can I identify the correct time to replace a **GC813** insert?

A3: Regular inspection of the cutting edge is crucial. Signs that an insert needs replacement include visible flank wear, crater wear, chipping, or a noticeable decline in surface finish quality on the workpiece. Unusual sounds or increased vibration during machining can also indicate a worn or damaged insert.

Q4: What are the typical applications for **GC813** carbide?

A4: GC-813CT is well-suited for a variety of applications, including:

- All Lamination Tooling[1][2]
- Large EDM Blocks[1][2]
- Stamping Punches[1][2]
- Dies[1][2]
- Powder Metal Tooling[2]

Q5: What is the significance of the "CT" designation in GC-813CT?

A5: The "CT" in the grade designation indicates the presence of Tantalum Carbide (T) and that the grade is corrosion-resistant (C). The corrosion-resistant additive helps prevent the leaching of the binder during processes like EDM (Electrical Discharge Machining).[1][2]

## Quantitative Data

The following table summarizes the key physical and mechanical properties of the GC-813CT carbide grade.

Property	Value	Standard
Composition	86.5% Tungsten Carbide (Mixed), 10.5% Cobalt, 2.0% Tantalum Carbide, 1.0% Other[1][2]	-
Hardness	90.0 - 91.5 HRA	ASTM B294[1][2]
Density	14.17 - 14.37 g/cc	ASTM B311[1][2]
Average Transverse Rupture Strength	460,000 psi	ASTM B406[1][2]
Typical Porosity	A02-B00-C00	ASTM B276[2]

## Experimental Protocols

Protocol: Evaluating the Tool Life of **GC813** Carbide Inserts in a Turning Operation

Objective: To determine the tool life of a **GC813** carbide insert under specific cutting conditions when machining a designated workpiece material.

Materials and Equipment:

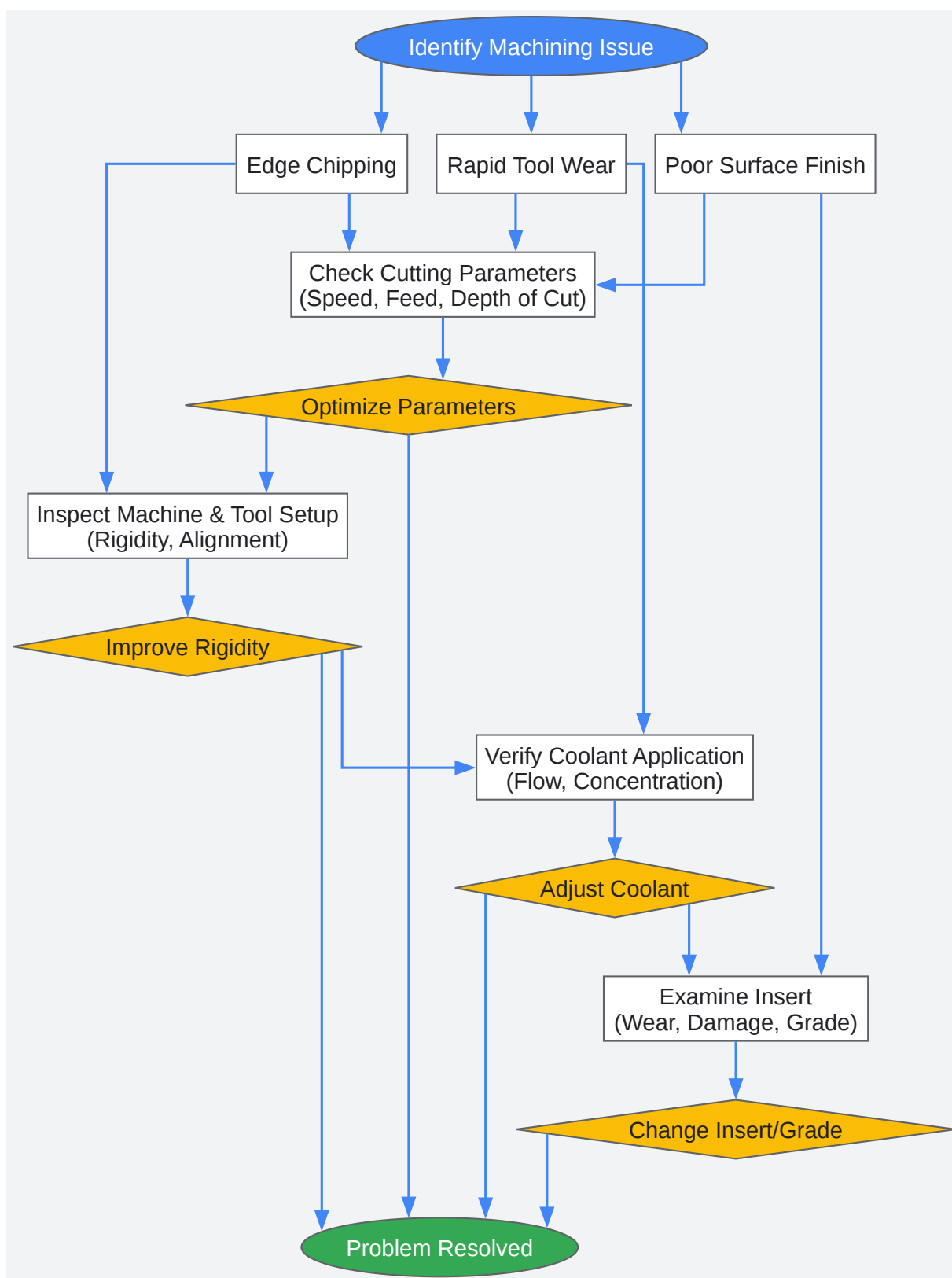
- CNC Lathe
- **GC813** Carbide Insert with a specified geometry and coating
- Tool Holder
- Workpiece material of a specified dimension and composition
- Calipers and/or micrometer for dimensional analysis
- Toolmaker's microscope or other optical inspection equipment
- Coolant delivery system

Methodology:

- Setup:
  - Securely mount the **GC813** insert in the tool holder, ensuring proper seating and alignment.
  - Mount the tool holder in the CNC lathe's turret.
  - Securely chuck the workpiece material in the lathe.
  - Program the CNC lathe with the desired cutting parameters (cutting speed, feed rate, and depth of cut).
  - Set up the coolant system to deliver a consistent flow to the cutting zone.

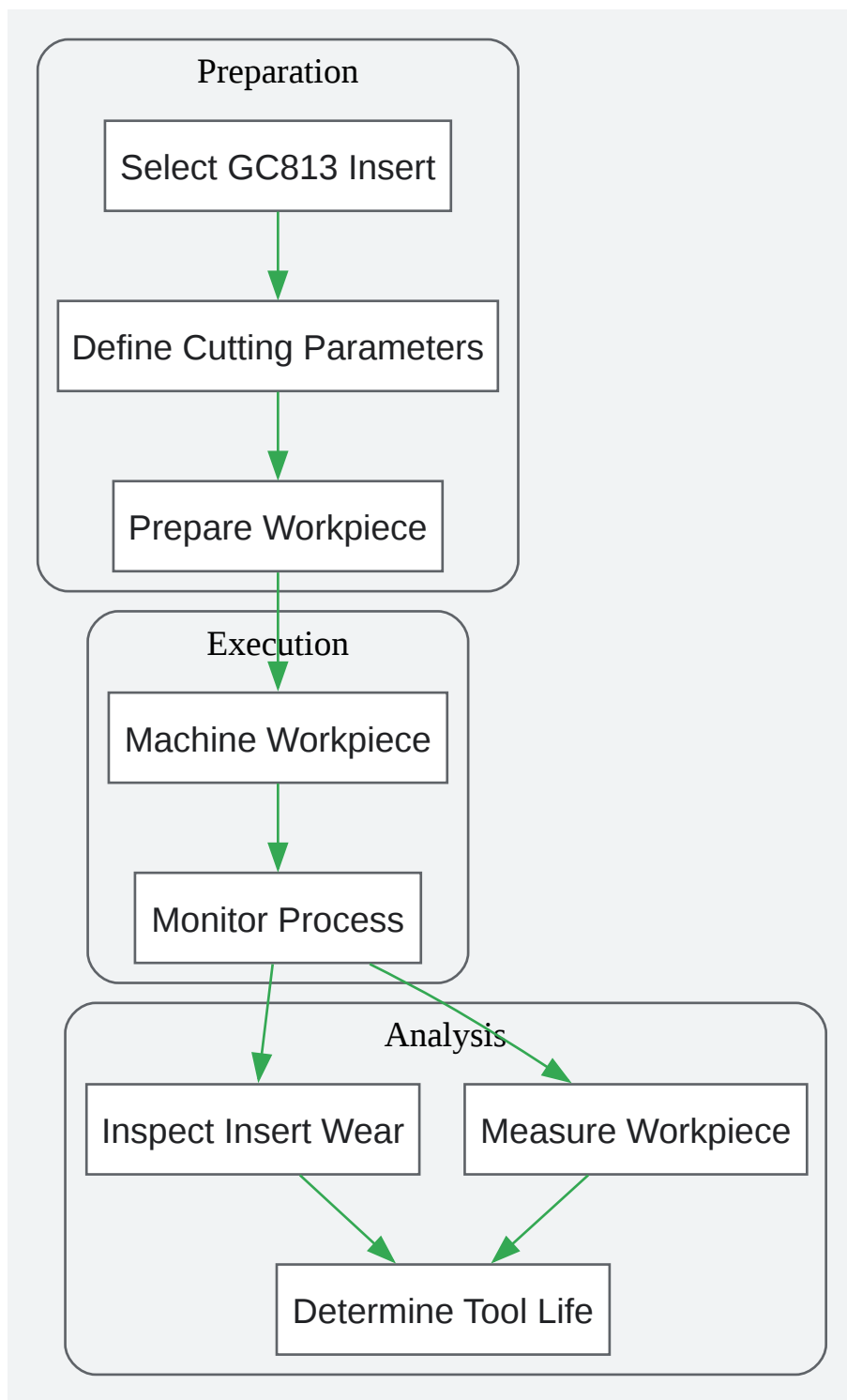
- Execution:
  - Begin the turning operation according to the CNC program.
  - Continuously monitor the machining process for any signs of tool wear, such as changes in cutting sound, development of vibrations, or a decrease in surface finish quality.
  - Periodically halt the operation (e.g., after a set number of passes or a specific cutting time) to inspect the insert's cutting edge under magnification.
- Data Collection:
  - Measure and record the flank wear on the insert at each inspection interval.
  - Note any other forms of wear, such as cratering or chipping.
  - Measure the dimensions of the workpiece to ensure they remain within tolerance.
  - Record the total cutting time until the insert reaches a predetermined wear criterion (e.g., a specific flank wear land width or a significant degradation in surface finish).
- Analysis:
  - Plot the progression of flank wear against cutting time to create a tool life curve.
  - Compare the tool life of the **GC813** insert under different cutting conditions to determine optimal parameters.
  - Analyze the wear patterns on the insert to understand the failure mode.

## Visualizations



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Caption: A troubleshooting workflow for common machining issues.



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## References

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- To cite this document: BenchChem. [Technical Support Center: GC813 Carbide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192734#improving-tool-life-with-gc813-carbide]

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